2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde
Overview
Description
Synthesis Analysis
Synthesis of compounds related to 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde often involves condensation reactions, where components like pyridine-2-carbaldehyde play a crucial role. For instance, the unexpected synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde at 130 °C without a catalyst or solvent highlights the reactivity and potential of pyridine derivatives in forming complex structures under simple conditions (Percino et al., 2005).
Molecular Structure Analysis
The molecular and crystalline structures of pyridine derivatives reveal significant insights into their chemical behavior. For example, the crystal structure of dimethylindium-pyridine-2-carbaldehyde oximate shows how the molecular arrangement influences the overall properties of the compound, such as coordination geometry and hydrogen bonding patterns (Shearer et al., 1980).
Chemical Reactions and Properties
Pyridine derivatives exhibit a wide range of chemical reactivities. For example, the reaction of pyridine-2-carbaldehydes with isonitrosoacetophenone hydrazones leads to the formation of substituted 3-(pyridin-2-yl)-1,2,4-triazines or 3-(pyridin-2-yl)-1,2,4-triazine 4-oxides, showcasing the versatility of pyridine-2-carbaldehydes in heterocyclic chemistry (Krinochkin et al., 2017).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various applications. The synthesis and characterization of picoline-based organoselenium compounds reveal the impact of structural modifications on physical properties, offering insights into the design of materials with desired characteristics (Bhasin et al., 2015).
Chemical Properties Analysis
The chemical properties of pyridine derivatives are influenced by their molecular structure. The reactivity towards different reagents, stability under various conditions, and potential for forming complex compounds are essential aspects of their chemical properties. The reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the products with CuII and CdII demonstrates the complex chemical behavior and potential applications of these compounds (Mardani et al., 2019).
Scientific Research Applications
Polymerization : 2-pyridinecarbaldehyde imines, similar in structure to 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde, are used as ligands in atom transfer polymerization of methyl methacrylate. This application highlights their versatility and potential for homogeneous reactions (Haddleton et al., 1997).
Drug Delivery : The dihydropyridine prodrug form of 1-Methylpyridine-2-carbaldehyde oxime, which is structurally related, demonstrates efficient drug delivery to the brain, suggesting an active transport mechanism for organic ions (Bodor, Roller, & Selk, 1978).
Synthesis of Biologically Active Compounds : A simple and convenient method for preparing 2-chloro-5-methylpyridine-3-carbaldehyde imines (a related compound) shows potential in developing biologically active compounds and pesticides (Gangadasu, Raju, & Rao, 2002).
Anti-proliferative Activity : Novel synthetic protocols for compounds like 1,2-bis(pyridine-2/3/4-yl)methyldiselanes, which show promising anti-proliferative activity against various mammalian cell lines and pathogenic strains, are developed without using toxic hydrogen selenide (Bhasin et al., 2015).
Catalysis in Organic Synthesis : The role of pyridine nitrogen in palladium-catalyzed hydrolysis of imines, leading to the formation of various products, demonstrates the compound's significance in catalysis and organic synthesis (Ahmad et al., 2019).
Antibacterial Activity : Pyrazolopyridine derivatives, which can be synthesized using pyridine-2-carbaldehydes, exhibit moderate to good antibacterial activity against various bacterial strains, showcasing potential medical applications (Panda, Karmakar, & Jena, 2011).
Crystal Structure Analysis : The study of the crystal structure of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol contributes to the understanding of molecular interactions and stability, relevant for materials science (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This suggests potential future directions for the development and study of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde.
properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJZGCAUYUJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458226 | |
Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde | |
CAS RN |
104704-09-8 | |
Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104704-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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